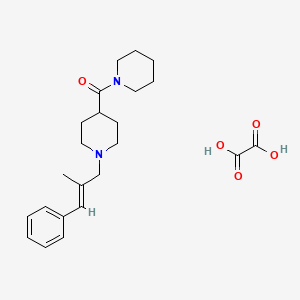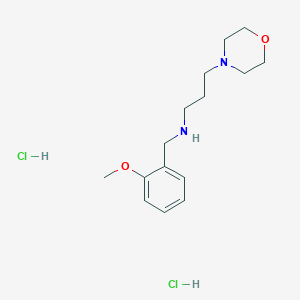
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as MPP or MPPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a piperidine derivative that has been synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects.
作用机制
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate's mechanism of action involves its ability to bind to dopamine transporters and inhibit the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased stimulation of postsynaptic neurons. The exact mechanism by which this compound achieves this effect is not fully understood, but it is thought to involve interactions with other proteins and signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including dose, route of administration, and individual differences in metabolism and physiology. In general, this compound has been shown to increase the release of dopamine in the brain, leading to increased stimulation of postsynaptic neurons. This can result in a variety of effects, including increased motor activity, changes in mood and cognition, and altered reward processing.
实验室实验的优点和局限性
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate has several advantages for use in laboratory experiments. It is a highly specific and potent dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for careful control of dose and administration route.
未来方向
There are several potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is the development of new compounds that are more selective and potent dopamine transporter inhibitors, with fewer side effects and greater therapeutic potential. Another area of interest is the use of this compound and related compounds as tools for studying the role of dopamine in addiction and other neurological disorders. Additionally, there is potential for the development of new therapeutic approaches based on the insights gained from research on this compound and related compounds.
合成方法
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate involves a multi-step process that begins with the reaction of 2-methyl-3-phenyl-2-propen-1-ol with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with piperidine-1-carboxylic acid chloride to form the final product, this compound. The process is complex and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine transporters, which are proteins that regulate the levels of dopamine in the brain. This has led to investigations into the potential use of this compound as a tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
属性
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-18(16-19-8-4-2-5-9-19)17-22-14-10-20(11-15-22)21(24)23-12-6-3-7-13-23;3-1(4)2(5)6/h2,4-5,8-9,16,20H,3,6-7,10-15,17H2,1H3;(H,3,4)(H,5,6)/b18-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMXESTPNCYCW-HYNBPGMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5352794.png)
![(4aS*,8aR*)-6-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5352806.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5352823.png)

![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
![N-butyl-N-ethyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5352895.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B5352901.png)
![1-[2-(2-chlorophenyl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5352909.png)
![6-(3-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5352913.png)
